2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline
Overview
Description
2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 5-position, and a 1-(4-methylphenyl)ethyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-methylaniline with 1-(4-methylphenyl)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as hydroxide, alkoxide, or amine groups in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with substituted nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the methyl groups can influence its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylaniline: Similar structure but with the methyl group at the 4-position instead of the 5-position.
2-chloro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline: Similar structure but with a chlorine atom instead of a fluorine atom.
2-fluoro-5-methyl-N-[1-(4-chlorophenyl)ethyl]aniline: Similar structure but with a chlorine atom on the phenyl ring instead of a methyl group.
Uniqueness
2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both fluorine and methyl groups can enhance its stability and selectivity in various applications.
Properties
IUPAC Name |
2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN/c1-11-4-7-14(8-5-11)13(3)18-16-10-12(2)6-9-15(16)17/h4-10,13,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJRHWETABJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=CC(=C2)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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